molecular formula C6H7N3O2 B13112383 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one

Katalognummer: B13112383
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: CSPFQMBUYNATIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is a heterocyclic compound that features a fused ring system combining pyridazine and oxazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

2,3,4,7-tetrahydropyridazino[4,5-b][1,4]oxazin-8-one

InChI

InChI=1S/C6H7N3O2/c10-6-5-4(3-8-9-6)7-1-2-11-5/h3,7H,1-2H2,(H,9,10)

InChI-Schlüssel

CSPFQMBUYNATIB-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(N1)C=NNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.